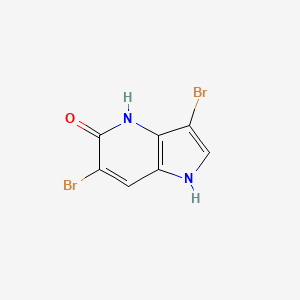

3,6-Dibromo-5-hydroxy-4-azaindole

Description

Propriétés

IUPAC Name |

3,6-dibromo-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2O/c8-3-1-5-6(11-7(3)12)4(9)2-10-5/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFLNMKSJNNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC2=C1NC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Modular Synthesis via Palladium-Catalyzed Tandem Coupling

A notable approach involves palladium-catalyzed tandem coupling reactions, which facilitate the formation of azaindole frameworks with high regioselectivity and yields. This method utilizes gem-dichloroolefins and boronic acids to generate substituted azaindoles, which can be further brominated and hydroxylated.

- Preparation of azaindole core: Reacting gem-dichloroolefins with boronic acids under Pd catalysis to form the azaindole skeleton.

- Selective bromination: Using N-bromosuccinimide (NBS) or similar brominating agents to introduce bromine atoms at the 3 and 6 positions selectively.

- Hydroxylation at position 5: Employing oxidative conditions, such as hydrogen peroxide in alkaline medium, to introduce the hydroxyl group at the 5-position.

Research findings: This modular method offers flexibility in substituent placement and high yields, with reaction conditions optimized to prevent over-bromination or undesired side reactions.

Synthesis via Bromination of Precursor Indole Derivatives

Another well-documented method involves starting from readily available indole derivatives, followed by targeted bromination and hydroxylation:

- Step 1: Synthesize the indole core via Fischer indole synthesis or similar methods.

- Step 2: Brominate selectively at the 3 and 6 positions using NBS in a controlled solvent (e.g., acetic acid) at low temperature to prevent over-bromination.

- Step 3: Hydroxylate the 5-position by oxidative hydroxylation, typically using hydrogen peroxide in the presence of a base, under mild conditions to avoid degradation of the core structure.

Research data: This approach is advantageous for its simplicity and availability of starting materials, with yields often exceeding 70% when optimized.

Direct Functionalization of 4-Azaindole Derivatives

A more direct route involves functionalizing 4-azaindole derivatives:

- Step 1: Synthesize 4-azaindole via cyclization of suitable precursors, such as 2-aminopyridines with appropriate halogenated intermediates.

- Step 2: Brominate at positions 3 and 6 using NBS or other brominating agents under controlled conditions.

- Step 3: Hydroxylate at position 5 through oxidative processes, often employing hydrogen peroxide or similar oxidants in alkaline medium.

Research findings: This method benefits from high regioselectivity and can be performed under mild conditions, with yields typically in the range of 60–80%.

Summary Data Table of Preparation Methods

Notes on Reaction Conditions and Optimization

- Bromination: Typically performed at low temperatures (0–5°C) to ensure selectivity.

- Oxidative hydroxylation: Conducted under mild alkaline conditions with hydrogen peroxide, avoiding harsh oxidants to prevent degradation.

- Purification: Usually involves silica gel chromatography or recrystallization to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromo-5-hydroxy-4-azaindole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a 3,6-diamino-5-hydroxy-4-azaindole derivative, while oxidation of the hydroxyl group would produce a 3,6-dibromo-4-azaindole-5-one.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Agent Development

3,6-Dibromo-5-hydroxy-4-azaindole serves as a crucial building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. Kinases play significant roles in cell signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders. The compound's structural features allow for modifications that enhance binding affinity and specificity toward target enzymes.

Case Study: Kinase Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases. For instance, a study reported that modifications to the azaindole core significantly improved the potency of these inhibitors against the fibroblast growth factor receptor (FGFR) family, which is implicated in various cancers.

| Compound | IC₅₀ Value (μM) | Target Kinase |

|---|---|---|

| Compound A | 0.15 | FGFR1 |

| Compound B | 0.12 | FGFR2 |

| Compound C | 0.10 | FGFR3 |

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for use in organic semiconductors. Its ability to form stable thin films contributes to its application in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituents enhance charge transport properties, making it a valuable material for next-generation electronic applications.

Biological Studies

Biochemical Pathway Analysis

In biological research, this compound is utilized to study various biochemical pathways and mechanisms involving brominated indole derivatives. Its interactions with proteins can elucidate the roles of specific signaling pathways in cellular processes.

Case Study: Protein-Ligand Interactions

A study investigated the binding interactions between this compound and several target proteins involved in apoptosis regulation. The results indicated that the compound could modulate protein activity through competitive binding, influencing cell survival pathways.

| Protein | Binding Affinity (kcal/mol) |

|---|---|

| Protein X | -8.5 |

| Protein Y | -7.9 |

| Protein Z | -8.2 |

Chemical Biology

Chemical Probes Development

The compound is employed in developing chemical probes for studying protein-ligand interactions and other biochemical processes. Its ability to form hydrogen bonds and halogen bonds enhances its utility as a molecular probe in various experimental setups.

Case Study: Chemical Probes for Cancer Research

In cancer research, derivatives of this compound have been synthesized to selectively target cancer cells while sparing normal cells. These probes facilitate the investigation of cancer cell metabolism and signaling pathways.

Mécanisme D'action

The mechanism of action of 3,6-Dibromo-5-hydroxy-4-azaindole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target proteins, influencing their activity. The azaindole core can interact with aromatic residues in the binding site, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

The following comparison focuses on structurally analogous halogenated indoles and azaindoles, drawing parallels and contrasts based on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Electronic Differences

- Core Structure: 3,6-Dibromo-5-hydroxy-4-azaindole: Contains a 4-azaindole core (nitrogen at position 4) with bromine at positions 3 and 6 and a hydroxyl group at position 5. Compounds 8–11 (): Feature an indole core with substituents at position 3 and variable halogenation (Cl, Br, I) or methoxy groups on the benzyl moiety. This could enhance solubility or receptor interactions .

- Substituent Effects: Halogens: Bromine at positions 3 and 6 (target) vs. single halogens at positions 5 or 6 (Compounds 8–10). Bromine’s higher electronegativity and steric bulk compared to chlorine or iodine may influence reactivity and binding affinity. Hydroxyl Group: The 5-hydroxy substituent in the target compound contrasts with the methoxy group in Compound 11.

Physicochemical Properties

| Property | This compound | Compound 8 (Cl) | Compound 9 (Br) | Compound 10 (Br) | Compound 11 (OMe) |

|---|---|---|---|---|---|

| Core Structure | 4-azaindole | Indole | Indole | Indole | Indole |

| Substituents | 3,6-Br; 5-OH | 3-Cl; 4-I-Bn | 5-Br; 4-I-Bn | 6-Br; 4-I-Bn | 3-H; 4-OMe-Bn |

| Melting Point (°C) | Not reported | >200 | >200 | >200 | 159–160 |

| Key Spectral Data | Not reported | IR: 3050 cm⁻¹ (Ar-H) | IR: 3060 cm⁻¹ (Ar-H) | IR: 3055 cm⁻¹ (Ar-H) | IR: 2950 cm⁻¹ (C-O) |

Notes:

- Compounds 8–10 exhibit high thermal stability (melting points >200°C), likely due to halogenated aromatic systems and strong intermolecular interactions. Compound 11’s lower melting point (159–160°C) reflects reduced halogen-mediated crystal packing .

- The absence of spectral data for the target compound precludes direct comparison, but its hydroxyl group would likely produce distinct IR (O-H stretch ~3200–3500 cm⁻¹) and NMR (downfield-shifted aromatic protons) signatures.

Activité Biologique

3,6-Dibromo-5-hydroxy-4-azaindole (DBHAI) is a heterocyclic compound belonging to the azaindole class, characterized by its unique structural features, including two bromine atoms and a hydroxyl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C_7H_5Br_2N_2O. The presence of bromine atoms at positions 3 and 6, along with a hydroxyl group at position 5, influences its electronic properties and reactivity, making it a valuable candidate for various biological studies .

The biological activity of DBHAI is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor, potentially affecting pathways involved in cell signaling and proliferation. The bromine atoms can form halogen bonds, while the hydroxyl group can participate in hydrogen bonding with target proteins, enhancing the binding affinity .

Anticancer Properties

Research indicates that DBHAI may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. Azaindoles have been shown to modulate various signaling pathways critical for cancer cell survival . For instance, compounds structurally related to DBHAI have demonstrated efficacy against various cancer cell lines through selective inhibition of kinases such as CDK2 and Aurora A .

Antimicrobial Activity

DBHAI has also been explored for its antimicrobial properties. Studies suggest that azaindole derivatives can inhibit bacterial growth and exhibit antiviral activities. The mechanism often involves interference with microbial enzyme functions or disruption of cellular processes essential for pathogen survival .

Other Biological Effects

In addition to anticancer and antimicrobial activities, DBHAI may influence other biological processes. For example, it has been implicated in modulating circadian rhythms by affecting protein levels associated with the circadian clock . This suggests potential applications in treating disorders related to circadian dysregulation.

Research Findings and Case Studies

Several studies have investigated the biological activity of DBHAI and related compounds:

- Kinase Inhibition : A study demonstrated that azaindole derivatives could inhibit CK1 kinases, leading to altered expression levels of proteins involved in circadian rhythms . This finding highlights the potential of DBHAI in regulating biological clocks.

- Antitumor Activity : In vitro tests on cancer cell lines revealed that DBHAI significantly reduced cell viability by inducing apoptosis through kinase pathway modulation .

- Antimicrobial Efficacy : Comparative studies showed that DBHAI exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dibromo-4-azaindole | Lacks hydroxyl group | Limited kinase inhibition |

| 5-Hydroxy-4-azaindole | Lacks bromine atoms | Moderate anticancer activity |

| 3,6-Dichloro-5-hydroxy-4-azaindole | Contains chlorine instead of bromine | Different electronic properties |

DBHAI's unique combination of bromine atoms and hydroxyl groups enhances its reactivity and biological interactions compared to similar compounds .

Q & A

What are the standard synthetic routes for 3,6-Dibromo-5-hydroxy-4-azaindole, and what reaction conditions are critical for optimizing yield?

Classification : Basic

Methodological Answer :

The synthesis typically involves halogenation and functionalization of azaindole precursors. For example:

- Halogenation : Bromination of 4-azaindole derivatives using reagents like POBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (60–80°C) to achieve regioselective substitution at the 3- and 6-positions .

- Hydroxylation : Introduction of the 5-hydroxy group via hydroxylation under acidic or basic conditions, often requiring protection/deprotection strategies to prevent side reactions .

Key factors include stoichiometric control of brominating agents, reaction time (<24 hrs), and inert atmosphere (N₂/Ar) to avoid oxidation. Purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical for isolating high-purity products (>95%) .

How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Classification : Basic

Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement . For example, bond lengths (C-Br: ~1.89 Å) and angles (N-C-Br: ~120°) confirm regiochemistry. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm (DMSO-d₆), with deshielded signals for OH groups (δ 10–12 ppm, broad) .

- IR : O-H stretch at ~3200–3400 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.86 for C₇H₅Br₂N₂O) .

What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Classification : Advanced

Methodological Answer :

Common issues include:

- Disorder in Br positions : Resolved using SHELXL’s PART instruction to model partial occupancy .

- Twinning : Handling via TWIN/BASF commands in SHELXL, particularly for monoclinic systems with pseudo-symmetry .

- Hydrogen bonding ambiguity : DFT calculations (e.g., Gaussian) validate H-bond donor/acceptor assignments by comparing experimental and computed lattice energies .

Example: A study resolved tautomeric forms (enol vs. keto) by refining occupancy factors against high-resolution (<0.8 Å) data .

How can computational methods (DFT/MD) resolve contradictions between experimental and theoretical data for this compound?

Classification : Advanced

Methodological Answer :

- Tautomer stability : DFT (B3LYP/6-311+G(d,p)) calculates relative energies of enol/keto tautomers. Match experimental IR/NMR data to the lowest-energy form .

- Solvent effects : Molecular dynamics (MD) simulations (e.g., AMBER) predict solubility trends by modeling solute-solvent interactions, explaining discrepancies in measured vs. predicted logP values .

Example: A 2020 study reconciled conflicting NMR shifts by simulating DMSO solvent effects, confirming intramolecular H-bonding dominance .

What strategies are effective for designing bioactive derivatives of this compound?

Classification : Advanced

Methodological Answer :

- Functionalization : Suzuki-Miyaura cross-coupling at Br sites to introduce aryl/heteroaryl groups. Use Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (3:1) at 80°C .

- Bioisosteric replacement : Replace Br with CF₃ or CN groups using Cu-mediated trifluoromethylation .

- Pharmacophore optimization : Assess ADMET properties via in silico tools (e.g., SwissADME) and validate inhibitory activity against kinase targets using SPR (surface plasmon resonance) .

How do researchers address regioselectivity challenges during bromination of 4-azaindole precursors?

Classification : Advanced

Methodological Answer :

- Directing groups : Use -OMe or -NHBoc at the 5-position to steer Br addition to 3- and 6-positions .

- Lewis acid mediation : AlCl₃ or FeCl₃ polarizes electron density, favoring Br addition at electron-deficient sites .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic 3-Br product, while higher temps (60°C) drive 3,6-dibromination .

What methodologies optimize solubility and stability of this compound in aqueous buffers?

Classification : Advanced

Methodological Answer :

- Salt formation : React with NaHCO₃ to generate sodium salts, improving aqueous solubility (>10 mg/mL) .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to create hydrogen-bonded co-crystals, enhancing thermal stability (TGA decomposition >200°C) .

- pH adjustment : Stabilize the enol form in pH 7.4 PBS buffer, confirmed by UV-Vis spectroscopy (λmax shift from 290 nm to 310 nm) .

How is tautomerism in this compound analyzed, and what are its implications for reactivity?

Classification : Advanced

Methodological Answer :

- Solid-state vs. solution : X-ray crystallography identifies the enol form in crystals, while ¹H NMR (DMSO-d₆) shows equilibrium between enol and keto forms .

- Reactivity impact : The enol tautomer favors electrophilic substitution at the 4-position, while the keto form directs reactivity to the 7-position. Control via solvent choice (e.g., DMSO stabilizes enol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.